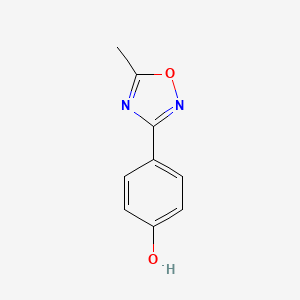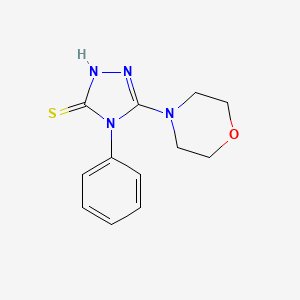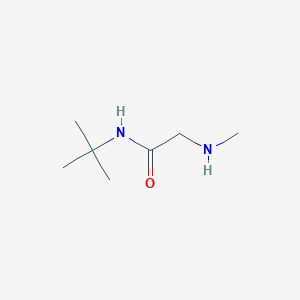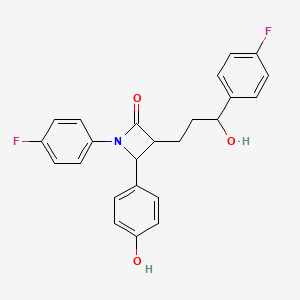
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one is a monobactam.
Wissenschaftliche Forschungsanwendungen
Cholesterol Absorption Inhibition
This compound, known as Ezetimibe, has been extensively studied for its ability to inhibit cholesterol absorption. Research by Rosenblum et al. (1998) found that Ezetimibe significantly lowers total plasma cholesterol in humans. It was specifically designed to enhance activity through oxidation and to block detrimental metabolic oxidation sites (Rosenblum et al., 1998).
Crystal Structure Analysis
Brüning et al. (2010) analyzed Ezetimibe's crystal structure using laboratory powder diffraction data. They found that Ezetimibe crystallizes in a specific space group with molecules closely packed, forming an extended hydrogen-bond architecture (Brüning et al., 2010).
Antimicrobial Properties
Studies have shown that derivatives of Ezetimibe's core structure possess antimicrobial properties. For instance, Twamley et al. (2020) explored different substituents on the azetidin-2-one core and found compounds with significant antimicrobial activity (Twamley et al., 2020).
Biocatalysis
Kyslíková et al. (2010) described the microbial reduction of Ezetimibe using Rhodococcus fascians MO22, demonstrating a method for converting ketones to Ezetimibe through biotransformation. This study highlights the potential for using microbial catalysts in drug synthesis (Kyslíková et al., 2010).
Drug Metabolism Study
Ghosal et al. (2004) identified human liver and intestinal enzymes responsible for the glucuronidation of Ezetimibe. This study provides insights into the metabolic pathways of this drug and its interaction with human enzymes (Ghosal et al., 2004).
Synthesis and Chemistry
Other studies, like those by Guillon et al. (2000) and Patel et al. (2005), focus on the synthesis of Ezetimibe and its analogs. These works contribute to the understanding of the chemical properties and potential applications of this compound in various fields (Guillon et al., 2000); (Patel et al., 2005).
Eigenschaften
Produktname |
1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one |
|---|---|
Molekularformel |
C24H21F2NO3 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2 |
InChI-Schlüssel |
OLNTVTPDXPETLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

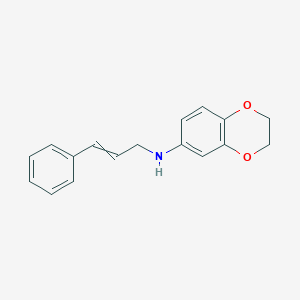
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1335610.png)
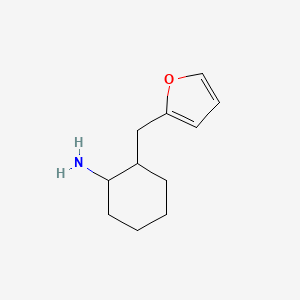
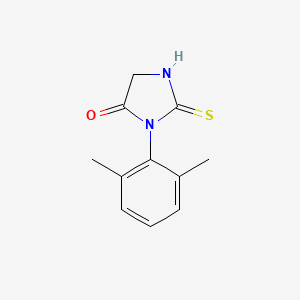
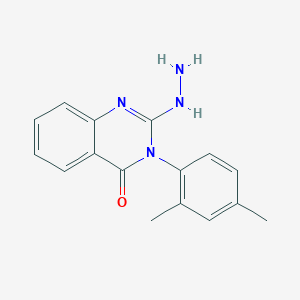
![2-[(Thien-2-ylmethyl)thio]benzoic acid](/img/structure/B1335632.png)
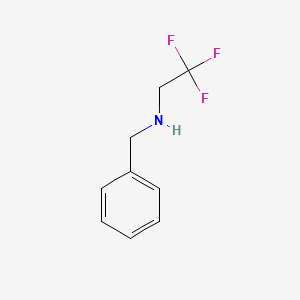
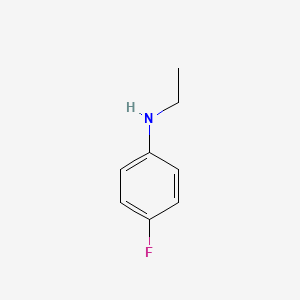
![2-[(2,4-Dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B1335638.png)
![methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1335641.png)
![3-(2,5,7-Trimethyl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1335644.png)
